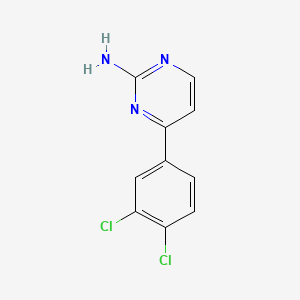

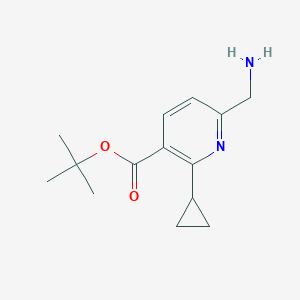

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this compound, only the molecular weight (404.47 g/mol) is mentioned. Other specific physical and chemical properties are not provided .Aplicaciones Científicas De Investigación

Chemosensors and Fluorescent Compounds

Compounds containing oxadiazole and quinazoline structures, such as 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, are studied for their applications in chemosensor and fluorescent compound development. For example, naphthalimide derivatives with hydrazone and thiadiazole/oxadiazole structures have been shown to act as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application is significant in environmental and biological monitoring contexts (Zhang et al., 2020).

Heterocyclic Quinones Synthesis

Heterocyclic quinones, such as those derived from quinoline diones, are synthesized and evaluated for various applications including bactericidal activities. These compounds have shown potential in the development of new antimicrobial agents, highlighting the importance of quinazoline-based heterocyclic compounds in pharmaceutical research (Yanni, 1991).

Polymer and Biological Activity Studies

Quinazoline derivatives are being explored for their utility in synthesizing thermally stable polymers and their potential biological activities. Studies have shown that new diols with an imidazoquinazoline ring, such as those synthesized from quinazoline-3,5-diones, are highly soluble in organic solvents, making them valuable for polymer synthesis and potentially having biological activities (Szyszkowska et al., 2018).

Synthesis and Structural Analysis

Research into the synthesis and crystal structure of quinazoline derivatives provides valuable insights into the chemical properties and potential applications of these compounds in various fields, including materials science and drug design. For instance, studies on the crystal structure of specific quinazoline diones have helped understand their molecular configuration and bonding characteristics (Candan et al., 2001).

Antimicrobial and Antifungal Research

Quinazoline derivatives are actively researched for their antimicrobial and antifungal properties. Synthesized compounds, such as those based on 1H-benzo[de]isoquinoline-1,3(2H)-dione, have been evaluated against various bacterial and fungal strains, showing promising results as potential antibacterial and antifungal agents (Sirgamalla & Boda, 2019).

Potential Anticancer Agents

Compounds with quinazoline structures are being synthesized and evaluated as potential anticancer agents. The development of novel ethyl phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, for instance, is an area of interest in cancer research, though some of these compounds have not exhibited significant activity against certain cancer cell lines (Facchinetti et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-ethylbenzoyl chloride", "hydrazine hydrate", "sodium hydroxide", "ethyl acetate", "acetic acid", "2-phenylethylamine", "phosphorus oxychloride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 4-ethylbenzoyl chloride (1.0 g, 5.5 mmol) in dry ethyl acetate (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) dropwise with stirring.", "d. Extract the product with ethyl acetate (3 x 20 mL) and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid as a white solid (yield: 1.1 g, 90%).", "Step 2: Synthesis of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 g, 4.5 mmol) in dry acetic acid (20 mL) and add 2-phenylethylamine (1.2 g, 9.0 mmol) and phosphorus oxychloride (1.0 mL, 10.5 mmol) dropwise with stirring.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and add sodium bicarbonate (1.0 g, 12 mmol) in water (10 mL) dropwise with stirring.", "d. Extract the product with ethyl acetate (3 x 20 mL) and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 1.2 g, 85%)." ] } | |

Número CAS |

1207032-45-8 |

Nombre del producto |

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C26H22N4O3 |

Peso molecular |

438.487 |

Nombre IUPAC |

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3/c1-2-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(16-20)27-26(32)30(25(21)31)15-14-18-6-4-3-5-7-18/h3-13,16H,2,14-15H2,1H3,(H,27,32) |

Clave InChI |

CHAQQORETBJRSE-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

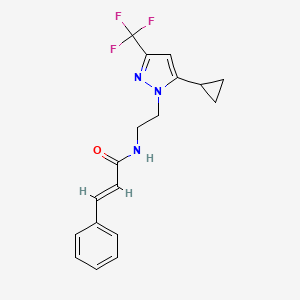

![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)

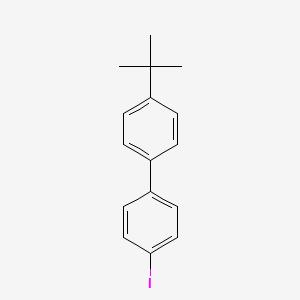

![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)

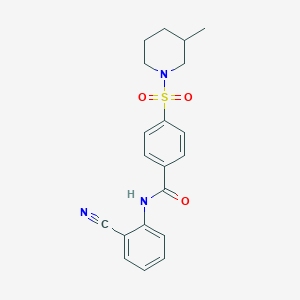

![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)

![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)

![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)